

Synthetic Long-Chain Diols: A Technical Guide to Industrial Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic long-chain diols, characterized by two hydroxyl groups spaced along a lengthy aliphatic chain, are emerging as versatile building blocks in the chemical industry. Their unique molecular structure, combining the reactivity of alcohols with the flexibility and hydrophobicity of a long hydrocarbon chain, opens up a wide array of industrial applications. This technical guide provides an in-depth exploration of the potential uses of these diols, focusing on their role in the synthesis of advanced polymers, their application in cosmetics and personal care products, and their emerging use as specialty chemicals. Particular attention is given to the quantitative performance data of materials derived from these diols and the detailed experimental protocols for their synthesis and characterization.

Physicochemical Properties of Synthetic Long-Chain Diols

The industrial utility of long-chain diols is intrinsically linked to their physical and chemical properties. These properties, which include melting point, boiling point, and solubility, vary with the length of the carbon chain. A summary of the physicochemical properties of several α,ω -diols is presented in Table 1.



Diol	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Solubility
1,8- Octanediol	629-41-4	C8H18O2	146.23	57-61[1][2]	172 (at 20 mmHg)[1] [2][3]	Soluble in water and methanol; Insoluble in ether and light gasoline[1]
1,10- Decanediol	112-47-0	C10H22O2	174.28	72-74	178 (at 15 mmHg)	Slightly soluble in water; Soluble in ethanol and acetone
1,12- Dodecane diol	5675-51-4	C12H26O2	202.34	79-81	189 (at 12 mmHg)	Insoluble in water and petroleum ether; Soluble in alcohol and warm ether
1,14- Tetradecan ediol	19812-64- 7	C14H30O2	230.39	85-90[4][5]	356.1 (at 760 mmHg)[4]	Slightly soluble in chloroform, DMSO, and methanol[4]



1,16- Hexadecan ediol	7735-42-4	C16H34O2	258.44	91-94	197-199 (at 3 mmHg)	-
1,18- Octadecan ediol	3155-43-9	C18H38O2	286.50	91[6]	323.59 (rough estimate) [6]	-
1,20- Eicosanedi ol	7735-43-5	C20H42O2	314.55	111-112[7]	-	Water solubility: 0.003013 mg/L (estimated) [8]
1,22- Docosaned iol	66436-63- 9	C22H46O2	342.60	108-110	-	-

Industrial Applications Polymers: Polyurethanes and Polyesters

Long-chain diols are pivotal monomers in the synthesis of high-performance polyurethanes and polyesters. The length of the diol's carbon chain directly influences the properties of the resulting polymer, such as its flexibility, crystallinity, and thermal stability.

In polyurethane synthesis, long-chain diols act as the soft segment, imparting flexibility and elastomeric properties to the polymer. By reacting with diisocyanates, they form the characteristic urethane linkages. The choice of diol length allows for the precise tuning of the mechanical properties of the final polyurethane product, from rigid foams to flexible elastomers.

Performance Data of Polyurethanes Derived from Long-Chain Diols



Diol	Diisocyanate	Tensile Strength (MPa)	Elongation at Break (%)	Glass Transition Temperature (Tg) (°C)
1,10-Decanediol	MDI	-	-	-
1,12- Dodecanediol	MDI	17.7	-	-
Poly(tetramethyl ene glycol) (PTMG) / Isosorbide	HDI	-	-	-47.8

Long-chain diols are also crucial in the production of polyesters through polycondensation reactions with dicarboxylic acids. The resulting polyesters can be tailored for a range of applications, from biodegradable plastics to durable fibers and coatings. The incorporation of long-chain diols generally enhances the flexibility and impact resistance of the polyester.

Performance Data of Polyesters Derived from Long-Chain Diols



Diol	Dicarboxyli c Acid	Weight- Average Molecular Weight (Mw) (g/mol)	Tensile Strength (MPa)	Elongation at Break (%)	Melting Temperatur e (Tm) (°C)
1,12- Dodecanediol	Adipic Acid	66,360	-	-	-
1,12- Dodecanediol	Octanedioic Acid	>60,000	20.8	255	-
1,12- Dodecanediol	Sebacic Acid	>60,000	25.3	254	-
1,10- Decanediol	Dimethyl Terephthalate	-	-	-	-
1,10- Decanediol	2,6- Naphthalene Dicarboxylic Acid	-	-	-	-

Cosmetics and Personal Care Products

In the cosmetics industry, long-chain diols are valued for their multifunctional properties. They can act as solvents, humectants, and skin-conditioning agents. Their long aliphatic chain provides emollient properties, helping to soften and smooth the skin, while the hydroxyl groups attract and retain moisture. Furthermore, their amphiphilic nature allows them to be incorporated into both oil-in-water and water-in-oil emulsions, making them versatile ingredients in a wide range of products such as creams, lotions, and sunscreens.

Lubricants and Plasticizers

The long hydrocarbon chains of these diols make them potential candidates for use as high-performance lubricants and as bio-based plasticizers for polymers like PVC. Their structure can provide the necessary lubricity and flexibility while offering potential advantages in terms of biodegradability and reduced toxicity compared to traditional petroleum-based additives.



Experimental Protocols Synthesis of Long-Chain Diols

Example: Synthesis of 1,16-Hexadecanediol via Hydrogenation

This protocol describes the reduction of a dicarboxylic acid to the corresponding diol using a rhenium complex catalyst.

Materials:

- 3-Phenylpropionic acid (as a model substrate)
- Rhenium complex catalyst (e.g., [ReOCl₂(PPh₃)₂])
- Potassium tetraphenylborate
- · Dehydrated toluene
- Hydrogen gas
- Mesitylene (internal standard for NMR)

Procedure:

- In a dry glass tube, combine the dicarboxylic acid (0.5 mmol), rhenium complex catalyst (0.010 mmol), and potassium tetraphenylborate (0.05 mmol).
- Place the tube inside an autoclave.
- Purge the autoclave with argon gas and then add dehydrated toluene (4.0 mL).
- Replace the argon atmosphere with hydrogen gas by repeatedly pressurizing and venting the autoclave (5 cycles).
- Pressurize the autoclave to 4 MPa with hydrogen gas.
- Heat the reaction mixture to 180 °C and maintain for 12 hours with stirring.



- After the reaction, cool the autoclave in an ice bath to room temperature.
- Carefully vent the excess hydrogen gas in a fume hood.
- Remove the solvent from the reaction mixture under reduced pressure.
- Analyze the product by ¹H NMR spectroscopy using mesitylene as an internal standard to determine the yield.

Polymer Synthesis

This protocol outlines the synthesis of a polyurethane from a long-chain diol and a diisocyanate using a one-shot bulk polymerization method.

Materials:

- Long-chain diol (e.g., 1,10-decanediol)
- Diisocyanate (e.g., Hexamethylene diisocyanate HDI)
- Nitrogen gas
- N,N-Dimethylformamide (DMF) for dissolution
- Isopropanol and Methanol for precipitation and washing

Procedure:

- In a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, charge the long-chain diol and any co-diols under a dry nitrogen atmosphere.
- Heat the flask to 80 °C with stirring to melt the diol.
- Once the diol is completely melted, add the diisocyanate to the reaction mixture and stir for 2 minutes.
- Transfer the reaction mixture to a Teflon beaker and allow it to polymerize at 120 °C for 12 hours.



- After polymerization, dissolve the resulting polyurethane in DMF.
- Precipitate the polymer by pouring the DMF solution into a large volume of isopropanol.
- Wash the precipitated polymer with methanol.
- Dry the final product at 40 °C for 72 hours under vacuum.

This protocol describes the synthesis of a polyester from a long-chain diol and a dicarboxylic acid via a two-step melt polycondensation.

Materials:

- Long-chain diol (e.g., 1,12-dodecanediol)
- Dicarboxylic acid (e.g., Sebacic acid)
- Catalyst (e.g., Tetrabutyl titanate TBT)
- · Nitrogen gas

Procedure:

- Esterification:
 - In a glass reactor, combine the diol (1 mol) and the dicarboxylic acid (0.5 mol).
 - Heat the mixture to 170 °C under a nitrogen atmosphere with stirring.
 - Add the TBT catalyst (0.5 mmol).
 - Maintain the reaction at 170 °C for 1 hour, then increase to 180 °C for 3 hours, and finally to 200 °C for 2 hours.
- Polycondensation:
 - Add an additional 0.5 mmol of TBT catalyst.
 - Gradually reduce the pressure to 100-200 Pa.



- Conduct the melt polycondensation at 210 °C for 1 hour, then at 230 °C for 3 hours, and finally at 240 °C for 2 hours.
- Cool the reactor to room temperature and collect the polyester.

Polymer Characterization

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymers, such as the glass transition temperature (Tg) and the melting temperature (Tm).

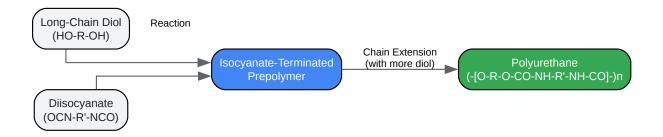
- Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
- Place the pan in the DSC instrument.
- Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its expected melting point.
- Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its expected glass transition temperature.
- Heat the sample again at the same controlled rate to obtain the final thermogram.
- Analyze the thermogram to determine Tg and Tm.

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature.

- Accurately weigh 5-10 mg of the polymer sample into a TGA pan.
- Place the pan in the TGA instrument.
- Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere to a high temperature (e.g., 600 °C).
- Record the weight loss as a function of temperature.
- Analyze the TGA curve to determine the onset of decomposition and the temperature at which significant weight loss occurs.



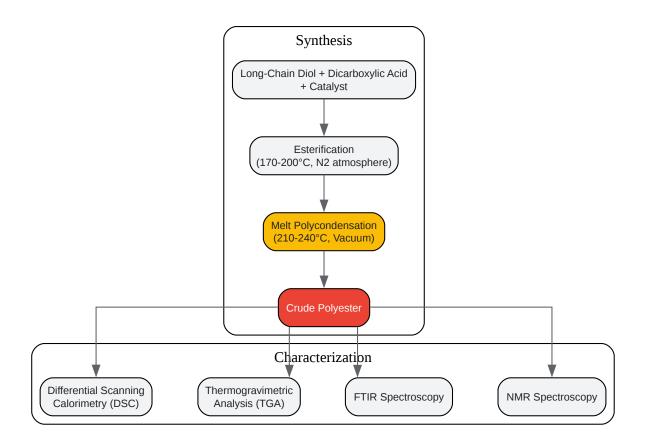
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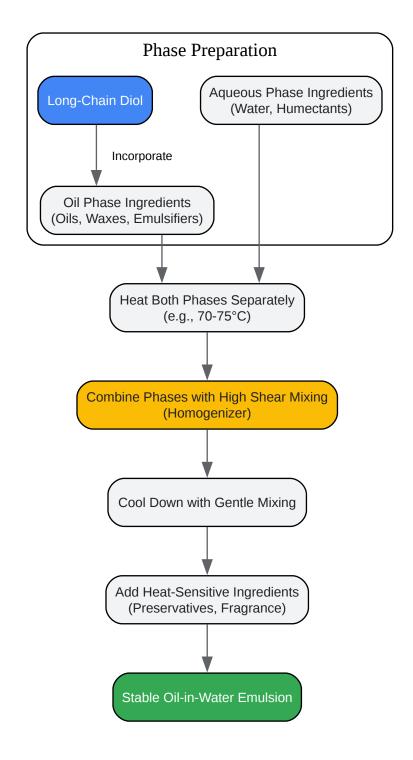
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Caption: Reaction mechanism for polyurethane synthesis from a long-chain diol and a diisocyanate.









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References

- 1. chembk.com [chembk.com]
- 2. 1,8-Octanediol Wikipedia [en.wikipedia.org]
- 3. 1,8-Octanediol | 629-41-4 [chemicalbook.com]
- 4. 1,14-Tetradecanediol | lookchem [lookchem.com]
- 5. 1,14-Tetradecanediol Safety Data Sheet [chemicalbook.com]
- 6. polymer.bocsci.com [polymer.bocsci.com]
- 7. 1,20-Eicosanediol | C20H42O2 | CID 4134690 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,20-eicosanediol, 7735-43-5 [thegoodscentscompany.com]
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